GW7647

Description

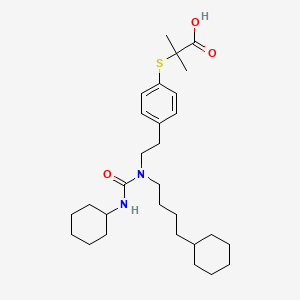

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNYXWMTHFMHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040748 | |

| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265129-71-3 | |

| Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 7647 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-7647 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action for GW7647?

An In-depth Technical Guide on the Mechanism of Action for GW7647

Introduction

This compound is a synthetic, cell-permeable compound recognized as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It belongs to the ureido-substituted thioisobutyric acid class of molecules. Due to its high affinity and selectivity for PPARα, this compound serves as a critical tool in research to investigate the diverse biological roles of this nuclear receptor, which include regulating lipid metabolism, inflammation, and energy homeostasis.[1] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: PPARα Agonism

The primary mechanism of action for this compound is the direct binding to and activation of PPARα, a ligand-activated transcription factor. The canonical signaling pathway proceeds as follows:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα located in the nucleus.[2][3]

-

Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARα protein, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1]

-

DNA Binding: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]

-

Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, which initiates the transcription of downstream target genes.[3] Conversely, PPARα activation can also lead to the transrepression of other signaling pathways, notably inhibiting pro-inflammatory transcription factors like NF-κB, which contributes to its anti-inflammatory effects.[1][4]

A crucial aspect of this compound's efficacy involves its intracellular transport. The Fatty Acid-Binding Protein 1 (FABP1) plays a significant role in chaperoning this compound to the nucleus.[2] Binding of this compound to FABP1 induces a conformational change in the protein, which is necessary for both the nuclear localization of the FABP1-ligand complex and the full potentiation of PPARα activation.[2]

Data Presentation

Potency and Selectivity

This compound exhibits high selectivity for PPARα over other PPAR isoforms (γ and δ). The half-maximal effective concentrations (EC50) highlight this specificity across different species.

| Receptor Subtype | Species | EC50 Value (nM) | Citations |

| PPARα | Human | 6 | [5][6][7][8] |

| Murine | 1 | [5][8] | |

| PPARγ | Human | 1,100 | [5][6][7][8] |

| Murine | 1,300 | [5][8] | |

| PPARδ | Human | 6,200 | [5][6][7][8] |

| Murine | 2,900 | [5][8] |

Effects on Gene and Protein Expression

Activation of PPARα by this compound modulates the expression of a wide array of genes and proteins involved in lipid metabolism, inflammation, and other cellular processes.

| Target | Effect | Cellular Context | Citations |

| Genes in Lipid Metabolism | Upregulation | Hepatocytes | [9][10] |

| ANGPTL4, CPT1A, PDK4, CYP4A11 | Upregulation | HepaRG Cells | [9] |

| ADH4 | Downregulation | HepaRG Cells | [9] |

| GPx4 | Upregulation (Transcription) | APPsw/SH-SY5Y Cells | [11] |

| PDZK1 | Increased Protein Expression | Caco2BBE Cells | [6] |

| PI3K / Akt (Ser473) | Increased Phosphorylation | Antral Mucosa | [6] |

| AQP9 | Reduced Protein Abundance | WIF-B9 & HepG2 Hepatocytes | [6] |

| Nitric Oxide (NO) | Reduced Production | Macrophages |

Visualizations of Signaling Pathways

Caption: Canonical PPARα signaling pathway activated by this compound.

Caption: Workflow for key in vitro experimental assays.

Experimental Protocols

TR-FRET Competitive Receptor Binding Assay

This protocol determines the binding affinity of a test compound (e.g., this compound) to the PPARα ligand-binding domain (LBD).

-

Objective: To quantify the ability of this compound to compete with a fluorescent probe for binding to the PPARα LBD.

-

Methodology:

-

A reaction mixture is prepared containing a terbium-labeled anti-GST antibody, a GST-tagged PPARα LBD, and a fluorescently labeled PPARα ligand (probe). This creates a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Serial dilutions of the competitor ligand, this compound, are added to the wells of a 96-well plate containing the reaction mixture.[12] A known agonist is used as a positive control, and DMSO serves as a negative control.[12]

-

The plate is incubated for a set period (e.g., one hour) to allow the binding reaction to reach equilibrium.[12]

-

The TR-FRET signal is measured using a plate reader. As this compound competes with the fluorescent probe for binding to the PPARα LBD, the FRET signal decreases in a dose-dependent manner.[12]

-

The data are plotted to determine the concentration of this compound that inhibits 50% of the probe binding (IC50), which reflects its binding affinity.

-

Cell-Based Reporter Gene Assay

This protocol measures the functional activation of the PPARα receptor by this compound in a cellular context.

-

Objective: To quantify the dose-dependent activation of PPARα transcriptional activity by this compound.

-

Methodology:

-

Cell Preparation: Reporter cells, often a stable cell line like HEK293 or a relevant line like HepG2, are engineered to contain two genetic constructs: one that expresses the full-length human PPARα receptor and another that contains a luciferase reporter gene downstream of multiple PPRE sequences.[12][13]

-

Plating and Incubation: The reporter cells are dispensed into the wells of a 96-well assay plate and pre-incubated for 4-6 hours to allow for cell attachment.[13]

-

Compound Treatment: The culture medium is replaced with medium containing serial dilutions of this compound. A typical 7-point dose-response series might range from 0.412 nM to 300 nM.[14] A vehicle-only control (e.g., DMSO) is included.[14]

-

Incubation: The cells are incubated with the test compound for 22-24 hours to allow for receptor activation, transcription of the luciferase gene, and accumulation of the luciferase enzyme.[13]

-

Lysis and Signal Detection: The treatment media is discarded, and a luciferase detection reagent is added to each well. This reagent lyses the cells and provides the necessary substrate (luciferin) for the enzymatic reaction.

-

Data Acquisition: The intensity of the light emitted from each well is quantified using a plate-reading luminometer. The resulting Relative Light Units (RLU) are proportional to the level of PPARα activation.[13] The data are then used to generate a dose-response curve and calculate the EC50 value.

-

Conclusion

This compound operates as a potent and highly selective agonist of PPARα. Its mechanism involves direct binding to the receptor, subsequent heterodimerization with RXR, and binding to PPREs to initiate the transcription of target genes primarily involved in lipid metabolism and fatty acid oxidation.[1] Its action is potentiated by FABP1-mediated nuclear delivery.[2] The well-characterized selectivity and potency of this compound, supported by robust quantitative data, establish it as an indispensable pharmacological tool for elucidating the complex biological functions of PPARα.

References

- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. The Role of PPAR Alpha in the Modulation of Innate Immunity | MDPI [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, PPARalpha agonist (CAS 265129-71-3) | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

GW7647 Selectivity for Human vs. Murine PPARα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, for the human versus murine orthologs of the receptor. Understanding the species-specific differences in the activity of PPARα agonists is critical for the accurate translation of preclinical research findings to human clinical applications. This document summarizes key quantitative data, details common experimental methodologies used to determine selectivity, and visualizes the relevant biological and experimental pathways.

Quantitative Selectivity Profile of this compound

This compound is a highly potent and selective agonist for PPARα. However, subtle but significant differences in its activity on the human and murine receptors have been characterized. The compound's potency is typically determined through in vitro cell-based assays that measure the concentration required to elicit a half-maximal response (EC50).

Data compiled from various sources indicate that this compound is a potent activator of both human and murine PPARα, with a slightly higher potency for the murine receptor.[1][2] Its selectivity for PPARα over the other PPAR subtypes, PPARγ and PPARδ, is substantial in both species.[1][2]

Table 1: Comparative Potency (EC50) of this compound on Human and Murine PPAR Subtypes

| PPAR Subtype | Human EC50 | Murine EC50 |

| PPARα | 6 nM[1][3][4][5][6] | 1 nM[1][2] |

| PPARγ | 1.1 µM[1][3][4][5][6] | 1.3 µM[1][2] |

| PPARδ | 6.2 µM[1][3][4][5][6] | 2.9 µM[1][2] |

EC50 (Half-maximal effective concentration) values are derived from GAL4-PPAR chimera reporter assays.[1][2]

While these in vitro data demonstrate high potency for both species, in vivo studies using wild-type and PPARA-humanized mice reveal significant species-dependent differences in physiological response. For instance, the hepatocarcinogenic effects observed in wild-type mice following chronic administration of this compound are diminished in PPARA-humanized mice, suggesting that the downstream consequences of receptor activation differ between mice and humans.[7][8][9]

Experimental Protocols for Determining PPARα Selectivity

The determination of agonist potency and selectivity for nuclear receptors like PPARα is commonly achieved using a cell-based reporter gene assay. A widely used method is the GAL4-PPAR Ligand-Binding Domain (LBD) chimera assay.

Principle of the GAL4-PPAR LBD Chimera Assay

This assay isolates the ligand-binding event from the receptor's native DNA-binding activity. A chimeric protein is constructed by fusing the LBD of the target PPAR (either human or murine PPARα) to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HepG2, HEK293) along with a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter containing GAL4 Upstream Activation Sequences (UAS).

When an agonist like this compound binds to the PPARα LBD of the chimera, the LBD undergoes a conformational change. This change promotes the recruitment of coactivator proteins, which in turn activates the GAL4 DBD, driving the transcription of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of PPARα activation by the agonist.

Detailed Methodology

-

Cell Culture and Plating:

-

Mammalian cells (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

-

Transient Transfection:

-

Cells are co-transfected with two plasmids using a suitable transfection reagent:

-

Expression Plasmid: A plasmid encoding the GAL4 DBD fused to the LBD of either human or murine PPARα (e.g., pBIND-hPPARα-LBD).

-

Reporter Plasmid: A plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving the expression of the firefly luciferase gene (e.g., pGL5-UAS).

-

-

Often, a third plasmid expressing a control reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The cells are incubated with the compound for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

-

Cell Lysis and Luciferase Assay:

-

The medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzyme.

-

The plate is incubated with a luciferase assay reagent containing the substrate (D-luciferin).

-

-

Data Acquisition and Analysis:

-

Luminescence is measured using a plate-reading luminometer.

-

The relative light units (RLUs) are plotted against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

-

Visualizations: Pathways and Workflows

PPARα Signaling Pathway

The following diagram illustrates the canonical signaling pathway for PPARα activation.

Caption: Canonical PPARα signaling pathway upon activation by an agonist like this compound.

Experimental Workflow for Chimera Assay

The following diagram outlines the workflow for the GAL4-PPAR LBD chimera reporter assay.

Caption: Step-by-step workflow for a cell-based GAL4-PPAR chimera reporter assay.

References

- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. korambiotech.com [korambiotech.com]

The Discovery and Chemical Synthesis of GW7647: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW7647 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its discovery marked a significant advancement in the development of selective PPARα modulators with potential therapeutic applications in metabolic diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its activity. Furthermore, this guide includes visualizations of the PPARα signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and development.

Discovery of this compound

This compound was identified by scientists at GlaxoSmithKline (GSK) through a high-throughput screening and parallel-array synthesis approach aimed at discovering novel, potent, and selective PPARα agonists. The starting point for their investigation was a class of ureidothioisobutyric acids. The key publication by Brown et al. in 2001 in Bioorganic & Medicinal Chemistry Letters detailed the discovery of a series of compounds leading to this compound. This systematic approach allowed for the rapid synthesis and evaluation of a library of analogs, ultimately leading to the identification of this compound as a lead candidate with exceptional potency and selectivity for human PPARα.

Chemical Synthesis of this compound

The chemical synthesis of this compound, 2-[[4-[2-[--INVALID-LINK--amino]ethyl]phenyl]thio]-2-methylpropanoic acid, is achieved through a multi-step process. The core of the discovery effort relied on parallel-array synthesis, a technique that enables the rapid generation of a library of related compounds. While the seminal publication provides a general scheme, a detailed, step-by-step protocol is outlined below, based on established synthetic methodologies for this class of compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents to be sourced from commercial suppliers.

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)).

-

Inert atmosphere (Nitrogen or Argon).

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC).

General Procedure:

The synthesis can be conceptually broken down into the formation of the key intermediates and their final coupling. A plausible synthetic route is as follows:

Step 1: Synthesis of the Thiophenol Intermediate

-

React 4-(2-aminoethyl)phenol with a suitable protecting group for the amine, for example, a Boc group.

-

The protected phenol (B47542) is then subjected to a reaction to introduce the thio-isobutyric acid moiety. This can be achieved by reacting the phenol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base, followed by a Newman-Kwart rearrangement to form the thiophenol, and subsequent hydrolysis of the ester.

Step 2: Synthesis of the Urea Moiety

-

React 4-cyclohexylbutylamine with cyclohexyl isocyanate in an aprotic solvent like DCM to form the corresponding urea.

Step 3: Coupling and Final Deprotection

-

The protected aminoethylthiophenol intermediate from Step 1 is deprotected.

-

The resulting free amine is then alkylated with the urea-containing fragment from Step 2, which would have been appropriately functionalized with a leaving group (e.g., a tosylate or a halide).

-

Alternatively, the final amide bond can be formed through standard peptide coupling conditions.

Purification:

-

The final product is purified by flash column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity (≥98%).

Characterization:

-

The structure of the final compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

This compound is a highly potent and selective agonist of PPARα. Its biological activity has been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Receptor Subtype | Species | Assay Type | EC50 (nM) | Reference |

| PPARα | Human | GAL4-PPAR Binding Assay | 6 | [1][2][3][4] |

| PPARγ | Human | GAL4-PPAR Binding Assay | 1100 | [1][2][3] |

| PPARδ | Human | GAL4-PPAR Binding Assay | 6200 | [1][2][3] |

| PPARα | Murine | GAL4-PPAR Binding Assay | 1 | [4] |

| PPARγ | Murine | GAL4-PPAR Binding Assay | 1300 | [4] |

| PPARδ | Murine | GAL4-PPAR Binding Assay | 2900 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆N₂O₃S | [5] |

| Molecular Weight | 502.75 g/mol | [5] |

| CAS Number | 265129-71-3 | [5] |

| Solubility | Soluble to 25 mM in ethanol (B145695) and to 100 mM in DMSO | [5] |

| Purity | ≥98% | [5] |

Experimental Protocols for Biological Evaluation

The biological activity of this compound is typically assessed using a combination of binding and cell-based functional assays.

PPARα Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPARα ligand from the PPARα ligand-binding domain (LBD).

Methodology:

-

A reaction mixture is prepared containing the PPARα-LBD, a fluorescently labeled PPARα ligand (tracer), and a terbium-labeled anti-GST antibody.

-

This compound or other test compounds are serially diluted and added to the reaction mixture.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

-

The IC50 value is calculated from the dose-response curve.

Cell-Based PPARα Reporter Gene Assay

Principle: This assay measures the ability of a compound to activate PPARα-mediated gene transcription in a cellular context.

Methodology:

-

A suitable mammalian cell line (e.g., HEK293 or HepG2) is co-transfected with two plasmids:

-

An expression vector for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the PPARα ligand-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

The transfected cells are plated in a multi-well plate and incubated.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

After an incubation period (typically 18-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

An increase in luciferase activity indicates activation of the PPARα receptor.

-

The EC50 value is determined from the dose-response curve.

Signaling Pathway of this compound

This compound exerts its biological effects by activating the PPARα signaling pathway.

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a PPARα agonist like this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a testament to the power of systematic drug discovery approaches. Its high potency and selectivity for PPARα make it an invaluable tool for researchers studying lipid metabolism and inflammatory pathways. The detailed synthetic and biological protocols provided in this guide aim to equip scientists with the necessary information to utilize and further investigate this important molecule in their research endeavors. The continued study of this compound and its interactions with PPARα will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.

References

The Role of GW7647 in Regulating Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW7647 is a potent and highly selective synthetic agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[2][3] As such, this compound has been extensively utilized as a research tool to elucidate the intricate mechanisms by which PPARα activation modulates lipid homeostasis. This technical guide provides an in-depth overview of the role of this compound in regulating lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARα.[4] PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][5] This binding initiates the transcription of a suite of genes involved in virtually all aspects of lipid metabolism, including fatty acid uptake, binding, activation, and catabolism, as well as lipoprotein assembly and transport.[2][3] Notably, the full agonist activity of this compound can be potentiated by fatty acid-binding protein 1 (FABP1), which facilitates its transport to the nucleus.[4]

Core Signaling Pathway of this compound

Caption: this compound signaling pathway from cellular uptake to target gene activation.

Regulation of Fatty Acid Metabolism

A primary role of PPARα activation by this compound is the enhancement of fatty acid oxidation. This is achieved through the upregulation of genes encoding key enzymes and transporters involved in this process.

Key Gene Targets in Fatty Acid Oxidation:

-

Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

-

Acyl-CoA Oxidase (AOX): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.

-

Malonyl-CoA Decarboxylase (MCD): Decreases the concentration of malonyl-CoA, an inhibitor of CPT1, thereby promoting fatty acid oxidation.

-

Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4): Inhibits the conversion of pyruvate to acetyl-CoA, thus promoting the use of fatty acids as an energy source.

Quantitative Effects on Gene Expression and Metabolism:

| Parameter | Cell/Animal Model | Treatment | Fold Change/Effect | Reference |

| Fatty Acid Oxidation | Human Skeletal Muscle Cells | 10-1,000 nmol/l this compound (48h) | ~3-fold increase | [1] |

| Oleate Esterification into Triacylglycerol | Human Skeletal Muscle Cells | This compound | Up to 45% decrease | [1] |

| CPT1 mRNA | Human Skeletal Muscle Cells | This compound | ~2-fold increase | [1] |

| MCD mRNA | Human Skeletal Muscle Cells | This compound | ~2-fold increase | [1] |

| PDK4 mRNA | Human Skeletal Muscle Cells | This compound | 45-fold increase | [1] |

| AOX mRNA | Mouse Liver | This compound | 2.3-fold increase | [6] |

| CPT-1B and AOX mRNA | Human Adipocytes | This compound | Increased expression | [7] |

| CO2 and Acid Soluble Metabolites | Human Adipocytes | This compound | Increased production | [7] |

| Oxygen Consumption Rate | Human Adipocytes | This compound | Increased | [7] |

Regulation of Cholesterol Metabolism

This compound also plays a significant role in cholesterol metabolism, primarily by promoting reverse cholesterol transport. This process involves the efflux of cholesterol from peripheral cells, such as macrophages, to the liver for excretion.

Key Gene Targets in Cholesterol Metabolism:

-

ATP-Binding Cassette Transporter A1 (ABCA1): Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I).

-

ATP-Binding Cassette Transporter G1 (ABCG1): Promotes cholesterol efflux to high-density lipoprotein (HDL) particles.

-

Liver X Receptor Alpha (LXRα): A nuclear receptor that plays a crucial role in the regulation of cholesterol homeostasis and is induced by PPARα activation.

Quantitative Effects on Gene Expression and Cholesterol Levels:

| Parameter | Cell/Animal Model | Treatment | Fold Change/Effect | Reference |

| Plasma HDL-Cholesterol | Mice | This compound | 45% increase | [6] |

| Plasma Human apoA-I | hA-ITg Mice | This compound | 46% increase | [6] |

| ABCA1 mRNA | Wild-Type Bone Marrow-Derived Macrophages | This compound | Significant increase | [6] |

| ABCG1 mRNA | Wild-Type Bone Marrow-Derived Macrophages | This compound | Significant increase | [6] |

| LXRα mRNA | Wild-Type Bone Marrow-Derived Macrophages | This compound | Significant increase | [6] |

| ApoA-I-mediated Cholesterol Efflux | Wild-Type Bone Marrow-Derived Macrophages | This compound | 42% increase | [6] |

| HDL3-mediated Cholesterol Efflux | Wild-Type Bone Marrow-Derived Macrophages | This compound | 18% increase | [6] |

Regulation of Triglyceride Metabolism

Activation of PPARα by this compound generally leads to a reduction in plasma triglyceride levels.[6][8] This is a consequence of both increased fatty acid oxidation in the liver and skeletal muscle, which reduces the substrate available for triglyceride synthesis, and increased lipoprotein lipase (B570770) (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.

Quantitative Effects on Triglyceride Levels:

| Parameter | Animal Model | Treatment | Effect | Reference |

| Plasma Triglycerides | Mice | This compound | Trended lower (not statistically significant in one study) | [6] |

| Plasma Triglycerides | ApoE-/-FXR-/- Mice | PPARα agonist | Decreased levels | [8] |

Experimental Protocols

In Vitro Study of Fatty Acid Oxidation in Human Skeletal Muscle Cells

This protocol is based on the methodology described by Narkar et al. (2002).[1]

Caption: Workflow for in vitro fatty acid oxidation assay.

Detailed Steps:

-

Cell Culture: Primary human skeletal muscle cells are cultured and differentiated into mature myotubes.

-

Treatment: On day 6 of culture, myotubes are treated with a range of this compound concentrations (e.g., 10-1,000 nmol/l) or vehicle control for 48 hours.

-

Fatty Acid Oxidation Assay: On day 8, the cells are incubated with [14C]oleate for 3 hours.

-

Measurement: The production of [14C]CO2 and acid-soluble metabolites is measured to determine the rate of fatty acid oxidation.

In Vivo Study of Lipid Profiles in Mice

This protocol is a generalized representation based on studies investigating the in vivo effects of this compound.

Caption: General workflow for in vivo lipid profile analysis in mice.

Detailed Steps:

-

Animal Model: Wild-type or specific transgenic mouse models are used.

-

Treatment Administration: this compound is typically administered via oral gavage at a specified dose and frequency for a defined period.

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.

-

Lipid Analysis: Plasma is isolated, and lipid profiles (triglycerides, total cholesterol, HDL-C) are determined using standard enzymatic assays.

-

Gene Expression Analysis: Tissues such as the liver and skeletal muscle are harvested for RNA extraction and subsequent analysis of target gene expression by quantitative real-time PCR (RT-qPCR).

Conclusion

This compound serves as a powerful pharmacological tool for investigating the multifaceted role of PPARα in lipid metabolism. Its high potency and selectivity have enabled detailed characterization of the downstream effects of PPARα activation. The collective evidence demonstrates that this compound, through its activation of PPARα, orchestrates a coordinated transcriptional response that enhances fatty acid oxidation, promotes reverse cholesterol transport, and lowers triglyceride levels. These findings underscore the therapeutic potential of targeting the PPARα pathway for the management of dyslipidemia and related metabolic disorders. Further research utilizing this compound and other selective PPARα agonists will continue to unravel the complexities of lipid metabolism and inform the development of novel therapeutic strategies.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PPARα activation promotes macrophage reverse cholesterol transport through an LXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoEâ/âFXRâ/â Mice [e-enm.org]

In-Depth Technical Guide to the Anti-inflammatory Properties of GW7647

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7647 is a potent and highly selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, relevant signaling pathways, and experimental data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of numerous diseases, including atherosclerosis, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as important therapeutic targets for modulating inflammatory responses.

This compound is a synthetic compound that exhibits high potency and selectivity for PPARα.[1] Its ability to activate PPARα leads to the modulation of gene expression, resulting in a range of metabolic and anti-inflammatory effects. This guide will delve into the specific anti-inflammatory actions of this compound, providing a detailed examination of the underlying molecular mechanisms and a summary of the quantitative data supporting its efficacy.

Mechanism of Action: PPARα Activation

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of PPARα. PPARα is a ligand-activated transcription factor that, upon binding to an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.

The anti-inflammatory actions of PPARα activation by this compound are mediated through two main pathways:

-

Transactivation: The PPARα/RXR heterodimer upregulates the expression of genes with anti-inflammatory properties. For instance, it can increase the expression of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.

-

Transrepression: The activated PPARα can interfere with the activity of pro-inflammatory signaling pathways. This is a key mechanism for its anti-inflammatory effects and will be discussed in detail in the signaling pathways section.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | PPARα | 6 nM | [2](--INVALID-LINK--) |

| EC50 | Human | PPARγ | 1100 nM | [2](--INVALID-LINK--) |

| EC50 | Human | PPARδ | 6200 nM | [2](--INVALID-LINK--) |

Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | Effect | Concentration | Reference |

| J774 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent reduction | 1-30 µM | [3][4] |

| BV-2 Microglia | Ionizing Radiation | TNF-α mRNA | Significant inhibition | 1 µM | [5] |

| BV-2 Microglia | Ionizing Radiation | IL-1β mRNA | Significant inhibition | 1 µM | [5] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Stimulus | Effect | Dose | Reference |

| Mice | Carrageenan-induced hyperalgesia | Suppression of mechanical and thermal hyperalgesia | 30 mg/kg (i.p.) | [6] |

| APP/PS1 Mice (Alzheimer's Model) | Aβ burden | Reduced inflammation and lipid peroxidation | Not specified | [1] |

Key Signaling Pathways Modulated by this compound

This compound, through PPARα activation, exerts its anti-inflammatory effects by interfering with key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Mechanism of Inhibition: Activated PPARα can inhibit the NF-κB pathway through several mechanisms:

-

Increased IκBα Expression: PPARα can directly bind to a PPRE in the IκBα promoter, leading to increased synthesis of the IκBα protein. IκBα is a key inhibitor of NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus.

-

Direct Interaction with NF-κB Subunits: Activated PPARα has been shown to physically interact with the p65 subunit of NF-κB, thereby preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.

-

Inhibition of the AP-1 Signaling Pathway

The AP-1 transcription factor is another crucial player in the inflammatory response. It is a dimeric complex typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). The activation of AP-1 is often mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the c-Jun N-terminal Kinase (JNK) pathway.

-

Mechanism of Inhibition: The precise mechanism by which PPARα activation by this compound inhibits the AP-1 pathway is still under investigation, but it is thought to involve:

-

Inhibition of Upstream Kinases: Activated PPARα may interfere with the activity of upstream kinases in the MAPK cascade, such as JNK, thereby preventing the phosphorylation and activation of c-Jun.

-

Direct Interaction with AP-1 Components: Similar to its interaction with NF-κB, activated PPARα may directly interact with components of the AP-1 complex, preventing their binding to DNA.

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan.

-

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

-

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Divide animals into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.

-

Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or calipers.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

In Vitro: LPS-Stimulated Macrophage Assay

This assay is used to assess the anti-inflammatory effects of this compound on cultured macrophages.

-

Objective: To determine the effect of this compound on the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6, PGE2) by macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages.

-

Materials:

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine and PGE2 measurement)

-

MTT or other viability assay reagents

-

-

Procedure:

-

Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant for the measurement of inflammatory mediators.

-

Measure nitric oxide production using the Griess assay.

-

Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits.

-

Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the IC50 value for the inhibition of each inflammatory mediator.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with a post-hoc test).

-

Conclusion and Future Directions

This compound is a powerful research tool for investigating the role of PPARα in inflammation. The data presented in this guide demonstrate its potent anti-inflammatory properties, which are mediated primarily through the inhibition of the NF-κB and AP-1 signaling pathways. The detailed experimental protocols provided herein can serve as a foundation for further research into the therapeutic potential of this compound and other PPARα agonists.

Future research should focus on:

-

Elucidating the precise molecular interactions between activated PPARα and the components of the MAPK/AP-1 and IKK/NF-κB signaling pathways.

-

Evaluating the efficacy of this compound in a broader range of preclinical models of chronic inflammatory diseases.

-

Investigating the potential for synergistic effects when this compound is co-administered with other anti-inflammatory agents.

By continuing to explore the anti-inflammatory properties of this compound, the scientific community can pave the way for the development of novel and effective therapies for a wide range of debilitating inflammatory disorders.

References

- 1. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Target Genes of GW7647 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and mechanisms associated with the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the potent and selective agonist, GW7647. This document details the primary signaling pathway, identifies key target genes with quantitative expression data, outlines relevant experimental methodologies, and explores the cross-talk with other metabolic pathways.

The PPARα Signaling Pathway

This compound is a high-affinity synthetic agonist highly selective for PPARα.[1][2][3] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism, fatty acid oxidation, and inflammation.[4][5] The canonical signaling pathway for PPARα activation, as initiated by a ligand such as this compound, involves several key steps.

Upon entering the cell, this compound binds to and activates PPARα in the nucleus. This activation induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[4][6] This binding event releases corepressor proteins and recruits coactivator complexes, which ultimately initiates the transcription of a wide array of genes involved in metabolic processes.[4]

Target Genes of this compound Activation

Activation of PPARα by this compound modulates the expression of a large number of genes, primarily those involved in fatty acid transport and oxidation, lipid metabolism, and cholesterol homeostasis. Studies in various cell lines, particularly the human hepatoma cell line HepG2, have identified a robust set of responsive genes.

Quantitative Gene Expression Data

The following table summarizes quantitative real-time PCR (qPCR) data from a study on HepG2 cells treated with 100 nM this compound for 2, 4, and 6 hours. The data illustrates the time-dependent induction of well-established PPARα target genes.

| Gene Symbol | Gene Name | Function | Fold Change (2h) | Fold Change (4h) | Fold Change (6h) |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism, fatty acid oxidation | ~11.0 | ~12.5 | ~13.0 |

| ANGPTL4 | Angiopoietin-Like 4 | Lipid metabolism, angiogenesis | ~7.0 | ~13.0 | ~14.0 |

| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation (mitochondrial import) | ~2.5 | ~3.0 | ~3.5 |

| ACOX1 | Acyl-CoA Oxidase 1 | Fatty acid oxidation (peroxisomal) | ~2.0 | ~2.5 | ~2.5 |

| ADRP | Adipose Differentiation-Related Protein (PLIN2) | Lipid droplet formation | ~3.0 | ~3.5 | ~4.0 |

| FABP1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport | ~1.5 | ~2.0 | ~2.0 |

| APOA2 | Apolipoprotein A2 | Lipoprotein structure | ~1.5 | ~2.0 | ~2.0 |

| Data synthesized from expression profiling in HepG2 cells.[7] |

Other Key Target Genes

In addition to the genes with detailed quantitative data, comprehensive studies using Chromatin Immunoprecipitation (ChIP-chip) and transcriptomics in HepG2 cells have identified numerous other direct and indirect target genes modulated by this compound.[8][9] These include:

-

Genes Involved in Fatty Acid Oxidation & Transport: ACADL, CD36[8]

-

Genes Involved in Cholesterol Homeostasis (SREBP Targets): HMGCS1, HMGCR, FDFT1, SC4MOL, LPIN1[8]

-

Other Metabolic Regulators: IGFBP1, G0S2, SULT2A1[8]

-

Downregulated Genes: A notable gene downregulated by this compound is ADH4 (Alcohol Dehydrogenase 4).[10]

Cross-Talk with Other Signaling Pathways: The SREBP Connection

PPARα activation does not occur in isolation. It engages in significant cross-talk with other major metabolic regulatory pathways. A key interaction is the suppression of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis (fat synthesis).

Activation of PPARα by this compound can inhibit the SREBP-1c pathway through at least two proposed mechanisms:

-

RXR Competition: Both PPARα and the Liver X Receptor (LXR), a primary activator of SREBP-1c, require RXR to form functional heterodimers. High levels of activated PPARα can sequester the shared RXR partner, thereby reducing the formation of LXR/RXR heterodimers and decreasing their ability to activate the SREBP-1c promoter.[2][11][12]

-

INSIG2a Upregulation: PPARα can directly bind to the promoter of the Insig2a gene, upregulating its expression. The INSIG2a protein is a key inhibitor of SREBP processing, trapping the SREBP precursor in the endoplasmic reticulum and preventing its activation.[6]

This reciprocal regulation ensures a coordinated metabolic response, where activation of fatty acid oxidation (by PPARα) is coupled with the suppression of fatty acid synthesis (by inhibiting SREBP-1c).

Experimental Methodologies

The identification and quantification of this compound target genes rely on a combination of powerful molecular biology techniques. Below are detailed protocols for the key experiments cited.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

ChIP-seq is used to identify the direct binding sites of a transcription factor, like PPARα, across the entire genome.

-

Cell Cross-linking: Treat cultured cells (e.g., HepG2) with this compound or a vehicle control. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.[13][14]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion (e.g., MNase).[1][3]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade primary antibody specific to PPARα. Add Protein A/G beads to capture the antibody-protein-DNA complexes.[1][14]

-

Washes and Elution: Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin. Elute the complexes from the beads using an elution buffer (containing SDS).[3][14]

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours, followed by treatment with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or silica-based columns.[3][13]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.[13]

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched in the this compound-treated sample compared to the control. These peaks represent PPARα binding sites.

RNA Sequencing (RNA-seq) Protocol

RNA-seq is used to quantify genome-wide changes in gene expression following this compound treatment.

-

Cell Treatment and RNA Extraction: Treat cells as described for ChIP-seq. Harvest the cells and extract total RNA using a Trizol-based method or a commercial kit. Assess RNA quality and integrity (e.g., using a Bioanalyzer).[8][15]

-

Library Preparation:

-

mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA.

-

Fragmentation and cDNA Synthesis: Fragment the enriched mRNA. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand synthesis.

-

Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to both ends of the double-stranded cDNA fragments.

-

Amplification: Amplify the library using PCR to generate enough material for sequencing.[8][16][17]

-

-

Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform.[5]

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.[18]

-

Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[5]

-

Quantification: Count the number of reads that map to each gene to generate a raw counts table.[5][18]

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the raw counts and identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to controls.[8][19]

-

Quantitative Real-Time PCR (qPCR) Protocol

qPCR is used to validate the results from RNA-seq and to quantify the expression of specific target genes with high sensitivity.

-

RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA as described for RNA-seq.[15]

-

Reaction Setup: Prepare a reaction mix containing:

-

SYBR Green Master Mix: Contains Taq polymerase, dNTPs, MgCl2, and SYBR Green dye, which fluoresces upon binding to double-stranded DNA.

-

Forward and Reverse Primers: Specific to the target gene of interest.

-

Diluted cDNA Template.

-

Nuclease-free water. Aliquot the mix into a 96- or 384-well qPCR plate.[15][20]

-

-

qPCR Cycling: Perform the reaction in a real-time PCR machine with the following typical cycling conditions:

-

Initial Denaturation: 95°C for 5-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds. (Fluorescence is read at the end of this step).

-

-

Melt Curve Analysis: Gradually increase the temperature from 60°C to 95°C to verify the specificity of the amplified product.

-

-

Data Analysis: The instrument measures the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is called the quantification cycle (Cq) or threshold cycle (Ct). The relative expression of a target gene is typically calculated using the ΔΔCt method, normalizing its Cq value to that of a stable housekeeping gene (e.g., GAPDH, RPLP0) and comparing the treated sample to the vehicle control.[4][15]

References

- 1. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]

- 4. youtube.com [youtube.com]

- 5. blog.genewiz.com [blog.genewiz.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling. | Semantic Scholar [semanticscholar.org]

- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad.com [bio-rad.com]

- 18. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 19. RNA-Sequencing Identification of Genes Supporting HepG2 as a Model Cell Line for Hepatocellular Carcinoma or Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frederick.cancer.gov [frederick.cancer.gov]

GW7647: A Potent PPARα Agonist for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating various cellular processes, including lipid metabolism, inflammation, and energy homeostasis.[4][5] Of the three isoforms (α, β/δ, and γ), PPARα has emerged as a promising therapeutic target for neurodegenerative diseases due to its role in modulating neuroinflammation and promoting the clearance of pathological protein aggregates.[4][6] GW7647 is a potent and highly selective agonist for PPARα, exhibiting significantly higher affinity for PPARα over PPARγ and PPARδ.[7][8] This high selectivity makes this compound an invaluable research tool for elucidating the specific roles of PPARα in the pathophysiology of Alzheimer's disease and for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on key aspects of AD pathology, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action of this compound in the Context of Alzheimer's Disease

This compound exerts its effects by binding to and activating PPARα. As a ligand-activated transcription factor, the PPARα/GW7647 complex heterodimerizes with the retinoid X receptor (RXR).[5][9] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] The activation of PPARα by this compound initiates a cascade of downstream events that collectively contribute to its neuroprotective effects in Alzheimer's disease models.

Signaling Pathway Diagram

Caption: this compound activates the PPARα/RXR complex, leading to downstream neuroprotective effects.

Key Effects of this compound in Alzheimer's Disease Models

Reduction of Aβ Pathology

Studies utilizing transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, have demonstrated that treatment with this compound significantly reduces the burden of amyloid-beta plaques in the brain.[7][10][11] This reduction in Aβ pathology is attributed to the enhanced clearance of Aβ peptides. PPARα activation has been shown to promote the uptake and degradation of Aβ by astrocytes through the autophagy-lysosome pathway.[6]

Attenuation of Neuroinflammation

Neuroinflammation is a critical component in the progression of Alzheimer's disease, characterized by the activation of microglia and astrocytes, which release pro-inflammatory cytokines.[2][12] this compound treatment has been shown to suppress neuroinflammation in AD mouse models.[7] Activation of PPARα inhibits the expression of inflammatory response genes by repressing key signaling pathways such as NF-κB.[4] Specifically, this compound treatment leads to a decrease in the levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in the brains of APP/PS1 mice.[7]

Modulation of Iron Homeostasis and Oxidative Stress

Iron dyshomeostasis and oxidative stress are implicated in the neuronal damage observed in Alzheimer's disease.[10] this compound has been shown to protect against oxidative stress and iron deposition.[7][10] The mechanism involves the upregulation of Glutathione Peroxidase 4 (GPx4), an enzyme crucial for protecting against lipid peroxidation.[7][10] Research has shown that PPARα can directly bind to the intron of the GPx4 gene to promote its transcription.[7][10] By enhancing GPx4 expression, this compound reduces lipid peroxidation and alleviates iron overload in the brains of AD mice.[7]

Improvement of Cognitive Function

A crucial outcome of the multifaceted effects of this compound is the improvement in cognitive function. In behavioral tests, such as the Morris water maze, APP/PS1 mice treated with this compound have demonstrated significant enhancements in learning and memory compared to untreated controls.[7] This cognitive improvement is a direct consequence of the reduced Aβ burden, decreased neuroinflammation, and protection against oxidative neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in Alzheimer's disease models.

Table 1: In Vivo Efficacy of this compound in APP/PS1 Mice

| Parameter | Control (APP/PS1) | This compound Treated (APP/PS1) | Wild Type (WT) | Reference |

| Aβ Plaque Burden | High | Significantly Reduced | Low | [7] |

| Microglial Activation (Iba-1) | ~2-fold increase vs WT | Reduced to WT level | Baseline | [7] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Significantly Increased vs WT | Decreased | Baseline | [7] |

| Brain Iron Content | ~3-fold of WT | Significantly Reduced | Baseline | [7] |

| GPx4 Expression | Decreased | Restored | Normal | [7] |

| Cognitive Performance (Morris Water Maze) | Impaired | Significantly Improved | Normal | [7] |

Table 2: this compound Dosage and Administration in Preclinical Studies

| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| APP/PS1 Mice | 2.5 mg/kg (in chow) | Oral | Chronic | Reduced Aβ, neuroinflammation, and cognitive deficits. | [7] |

| Neonatal Mice | 10 mg/kg/body weight | Gavage | Postnatal day 3 to 21 | Investigated hepatocarcinogenic effects (Note: different research context). | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in Alzheimer's disease research, based on published studies.

Animal Model and this compound Administration

-

Animal Model: APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease research, as they develop significant Aβ pathology.[7][14] Wild-type littermates should be used as controls.

-

This compound Preparation and Administration:

-

For oral administration in chow, this compound can be mixed into the standard rodent chow at a concentration that results in the desired daily dosage (e.g., 20 ppm for a 2.5 mg/kg daily dose).[7]

-

For oral gavage, this compound can be suspended in a vehicle such as corn oil.[13] A typical volume for gavage in mice is 10 µl.[13]

-

-

Treatment Duration: Chronic treatment is often necessary to observe significant effects on AD pathology. Treatment durations can range from several weeks to months, depending on the age of the animals and the specific research question.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[15]

-

Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial starts with the mouse being placed in the water at a different starting position. The time it takes to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between this compound-treated and control groups.

Immunohistochemistry for Aβ Plaques and Microglial Activation

-

Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

-

Staining:

-

For Aβ plaques, sections can be stained with antibodies specific for Aβ (e.g., 6E10 or 4G8).

-

For microglial activation, an antibody against Iba-1 is commonly used.[7]

-

-

Imaging and Quantification: Images are captured using a microscope, and the plaque area or the number of Iba-1 positive cells is quantified using image analysis software.

Western Blotting for Protein Expression

-

Protein Extraction: Brain tissue is homogenized in lysis buffer to extract proteins.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (e.g., GPx4, Iba-1) and a loading control (e.g., β-actin or GAPDH).

-

Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized and quantified.

ELISA for Cytokine Levels

-

Sample Preparation: Brain homogenates are prepared.

-

ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-1β, TNF-α, IL-6) are used according to the manufacturer's instructions.

-

Data Analysis: The concentrations of the cytokines are determined by measuring the absorbance and comparing it to a standard curve.

Conclusion

This compound is a powerful and selective research tool for investigating the role of PPARα in Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate key pathological features of AD, including Aβ deposition, neuroinflammation, and oxidative stress, makes it an important compound for preclinical studies.[7][10] The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of PPARα activation in the context of neurodegenerative diseases. Further research utilizing this compound will continue to unravel the intricate mechanisms by which PPARα signaling can be harnessed to combat the progression of Alzheimer's disease.

References

- 1. Central role of PPARγ in Alzheimer’s disease: From pathophysiology to potential therapies [accscience.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of peroxisome proliferator-activated receptor alpha in neurodegenerative diseases and other neurological disorders: Clinical application prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Function of PPARα in Neurodegenerative Disorders: A Potential Pathway to Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 13. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uclahealth.org [uclahealth.org]

The Intricacies of PPARα Activation: A Technical Guide to the Structure-Activity Relationship of GW7647 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of GW7647, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Understanding the molecular interactions that govern the potency and selectivity of this compound and its analogues is crucial for the rational design of novel therapeutics targeting metabolic and inflammatory diseases. This document details the key structural features of these compounds, presents quantitative activity data, outlines experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.

Structure-Activity Relationship (SAR) of this compound and its Analogues

This compound is a powerful tool for investigating the biological functions of PPARα due to its high potency and selectivity. The core structure of this compound consists of a carboxylic acid head group, a central phenylthio linker, a urea (B33335) moiety, and a hydrophobic tail containing two cyclohexyl rings. SAR studies on this compound and its analogues have revealed critical insights into the structural requirements for potent and selective PPARα activation.

Key Structural Features for PPARα Activity:

-

Acidic Head Group: The carboxylic acid moiety is essential for activity, as it forms a key hydrogen bond network with amino acid residues within the PPARα ligand-binding pocket (LBP), including serine, tyrosine, and histidine.

-

Phenylthio Linker: The phenylthio group positions the urea moiety and the hydrophobic tail optimally within the LBP. Modifications to this linker can significantly impact potency.

-

Urea Moiety: The urea group contributes to the rigidity of the molecule and forms additional hydrogen bonds with the receptor, enhancing binding affinity.

-

Hydrophobic Tail: The two cyclohexyl rings in the hydrophobic tail occupy a large, hydrophobic pocket within the PPARα LBP. The size and nature of this tail are major determinants of both potency and selectivity.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and a selection of its analogues, highlighting the impact of structural modifications on their ability to activate PPARα. The data is primarily derived from cell-based luciferase reporter gene assays, which measure the transcriptional activation of PPARα.

| Compound | Structure | hPPARα EC50 (nM)[1][2][3] | hPPARγ EC50 (μM)[2][3] | hPPARδ EC50 (μM)[2][3] | Key SAR Insights |